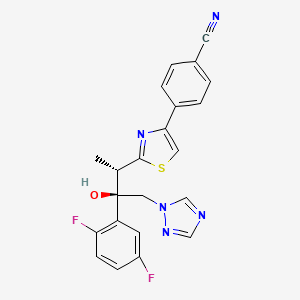

Isavuconazole Impurity 24

Description

Process-Related Impurities: Pathways during Chemical Synthesis

The synthesis of Isavuconazole (B1672201) is a stereochemically intricate process, and the formation of diastereomers like Impurity 24 is a significant challenge. The control of the three-dimensional arrangement of atoms at the two chiral centers is the determining factor in the purity of the final product.

The primary route for the formation of Isavuconazole Impurity 24 is through side reactions that lead to the undesired (1S,2R) stereoconfiguration. The synthesis of the core butanol side chain of Isavuconazole often employs stereoselective reactions, such as the Reformatsky reaction, to establish the correct stereochemistry. However, these reactions are rarely perfectly selective.

A lack of complete diastereoselectivity in the carbon-carbon bond-forming step that creates the two chiral centers will inevitably lead to the formation of a mixture of diastereomers. If the reaction conditions are not meticulously controlled, or if the chiral auxiliaries or catalysts used are not perfectly efficient, the formation of Impurity 24 alongside the desired (1R,2R) isomer will occur.

The stereochemistry of the final Isavuconazole molecule is often dictated by the chirality of its precursors. If the starting materials or key intermediates used in the synthesis are not enantiomerically pure, this will directly translate to the formation of a mixture of diastereomers in the final product. For instance, the synthesis may involve a resolution step, such as enzymatic resolution, to separate a racemic or diastereomeric mixture of an intermediate. google.com Incomplete resolution would leave behind the undesired stereoisomer, which would then be carried through the subsequent reaction steps to form Impurity 24.

The choice of reagents, solvents, and catalysts plays a pivotal role in directing the stereochemical outcome of the synthesis.

| Factor | Influence on Impurity 24 Formation |

| Chiral Catalysts/Auxiliaries | The enantiomeric purity and efficacy of chiral catalysts or auxiliaries are critical. An imperfect catalyst will lead to a lower diastereomeric excess and a higher proportion of Impurity 24. |

| Reagents | The nature of the reagents, for example, the specific Grignard or organolithium reagent used in addition reactions, can influence the facial selectivity of the attack on a prochiral ketone, thereby affecting the diastereomeric ratio. |

| Solvents | Solvents can influence the transition state of stereoselective reactions. The polarity and coordinating ability of the solvent can affect the conformation of the reactants and catalysts, thereby impacting the stereochemical outcome. |

For example, in the synthesis of related azole antifungals, the choice of a specific chiral tosylate and the use of a crown ether in conjunction with a base were crucial for achieving stereospecific N-alkylation and minimizing the formation of unwanted diastereomers. nih.gov

The physical parameters of a chemical reaction can significantly influence its stereoselectivity.

| Condition | Impact on Impurity Profile |

| Temperature | Lower reaction temperatures generally favor higher stereoselectivity as they allow for greater differentiation between the activation energies of the competing diastereomeric transition states. Conversely, higher temperatures can lead to a decrease in selectivity and an increase in the formation of Impurity 24. |

| Pressure | While less commonly a primary factor for stereocontrol in the synthesis of molecules like Isavuconazole, pressure can in some cases influence the equilibrium of diastereomers or the selectivity of certain reactions. |

| pH | The pH of the reaction medium can be critical, especially in steps involving acid or base catalysis. A non-optimal pH can lead to side reactions, including epimerization at a chiral center, which would result in the formation of diastereomeric impurities. |

Degradation Products: Pathways during Storage and Processing

While the primary source of this compound is through synthetic pathways, the potential for its formation via degradation of the active Isavuconazole molecule must also be considered. Forced degradation studies of Isavuconazole have shown that it is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress. sdiarticle4.com

However, the formation of a diastereomer through degradation would require the breaking and reforming of a covalent bond at one of the chiral centers or racemization at one of these centers. Such transformations are generally less common degradation pathways compared to hydrolysis, oxidation, or fragmentation. While high temperatures and extreme pH conditions could potentially lead to some degree of epimerization at a chiral center, there is currently no direct evidence to suggest that this is a significant pathway for the formation of this compound. sdiarticle4.com

The stability of a drug substance under light exposure is a critical quality attribute. In the case of Isavuconazole, studies have indicated that it is not significantly susceptible to photolytic degradation. sdiarticle4.com One study on the forced degradation of Isavuconazole found no degradation under photolytic conditions. sdiarticle4.com This suggests that the formation of this compound through photolytic degradation is unlikely.

Structure

3D Structure

Properties

CAS No. |

1176988-44-5 |

|---|---|

Molecular Formula |

C22H17F2N5OS |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

4-[2-[(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22-/m1/s1 |

InChI Key |

DDFOUSQFMYRUQK-JLCFBVMHSA-N |

Isomeric SMILES |

C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Origin of Product |

United States |

Origin and Formation Mechanisms of Isavuconazole Impurity 24

Degradation Products: Pathways during Storage and Processing

Hydrolytic Degradation Mechanisms

The stability of isavuconazole (B1672201) has been evaluated under hydrolytic conditions, spanning acidic, basic, and neutral pH ranges, as recommended by the International Council for Harmonisation (ICH) guidelines. daicelpharmastandards.com Isavuconazonium (B1236616) sulfate (B86663), the prodrug, is known to be susceptible to hydrolysis, which is the intended mechanism for its conversion to the active moiety, isavuconazole.

Studies show that isavuconazole itself undergoes significant degradation under acidic and alkaline (basic) hydrolytic stress. clearsynth.comdaicelpharmastandards.com For instance, degradation of 4.39% in acidic conditions and 2.07% in alkaline conditions has been reported after exposure at 80°C. clearsynth.com The degradation products formed under these conditions typically result from the cleavage of labile bonds, such as the hydrolysis of the nitrile group to a benzamide, or cleavage of the thiazole (B1198619) ring. clearsynth.com The formation of Isavuconazole Impurity 24, which would require an inversion of a stereocenter, is not a reported outcome of hydrolytic degradation pathways.

Thermal Degradation Profiles

Thermal stability is a critical parameter for any pharmaceutical compound. Studies on isavuconazonium sulfate have shown that significant degradation can occur under elevated temperatures, with impurity levels potentially exceeding 0.5%. lookchem.com The amorphous form of the drug is noted to be more vulnerable to degradation upon storage compared to more stable crystalline forms. nih.gov

A specific thermal degradation impurity has been identified that appears at a relative retention time of approximately 0.14 in liquid chromatography and shows a signal at m/z 376 in negative ion mass spectrometry. lookchem.com This indicates that thermal stress leads to specific degradation pathways. However, similar to other degradation mechanisms, simple exposure to heat is not expected to be a primary driver for the conversion of the stable (2R,3R) isomer of isavuconazole into its (1S,2R) diastereomer, Impurity 24. While high temperatures can accelerate various reactions, epimerization of this specific chiral center is not a commonly reported thermal degradation route for this class of compounds.

Degradation Product Formation during Interaction with Excipients or Packaging Materials

The potential for interaction between an active pharmaceutical ingredient (API) and the excipients in its formulation or with its packaging materials is a key consideration in drug development. Such interactions can lead to the formation of new impurities. Isavuconazole is formulated for both oral and intravenous use, involving various excipients. clearsynth.com

While comprehensive compatibility studies are a standard part of the development process, specific literature detailing the formation of this compound as a direct result of an interaction with particular excipients or packaging components is not publicly available in the reviewed search results. The primary source of this diastereomeric impurity remains the API synthesis.

Impurity Profiling Methodologies for Source Analysis

The identification and quantification of impurities like Impurity 24 are essential for ensuring the quality, safety, and efficacy of isavuconazole. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone methods for separating impurities from the main drug substance. clearsynth.comnih.gov These techniques are chosen for their high resolution and reproducibility. The development of a stability-indicating method is crucial, meaning the method must be able to separate the API from all potential degradation products and process-related impurities. synzeal.com For isavuconazole, methods using columns like a C18 are common, with detection often performed using a UV detector at wavelengths around 253-255 nm. clearsynth.comsynzeal.com

To characterize the structure of unknown impurities, chromatography is often coupled with mass spectrometry (MS), particularly using techniques like LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Tandem Mass Spectrometry). daicelpharmastandards.com This allows for the determination of the molecular weight and fragmentation patterns of an impurity, which are essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy may also be used for definitive structural confirmation.

Forced Degradation Studies for Impurity Generation

Forced degradation, or stress testing, is a fundamental component of drug development mandated by regulatory bodies like the ICH. These studies involve subjecting the drug substance to a range of harsh conditions that are more severe than those it would encounter during manufacturing or storage. The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.

For isavuconazole, forced degradation studies have been systematically performed under the following conditions:

Acidic and Basic Hydrolysis : Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. clearsynth.comdaicelpharmastandards.com

Oxidation : Exposure to an oxidizing agent, commonly hydrogen peroxide. clearsynth.comdaicelpharmastandards.com

Thermal Stress : Heating the solid drug substance at high temperatures. lookchem.comclearsynth.com

Photolytic Stress : Exposing the drug to UV or fluorescent light. clearsynth.comdaicelpharmastandards.com

The results from these studies help in developing and validating analytical methods to ensure they are "stability-indicating," meaning they can detect any changes in the quality of the drug product over time.

| Stress Condition | Conditions Applied | Observed Degradation of Isavuconazole |

|---|---|---|

| Acid Hydrolysis | 1 M HCl, 80°C, 2 hours | Significant degradation (4.39%) observed. clearsynth.com |

| Alkaline Hydrolysis | 1 M NaOH, 80°C, 2 hours | Degradation (2.07%) observed. clearsynth.com |

| Oxidative | Peroxide solution | Degradation (2.19%) observed. clearsynth.com |

| Thermal | Elevated temperatures | Degradation (1.03%) observed; other reports note levels >0.5%. lookchem.comclearsynth.com |

| Photolytic | UV/fluorescent light | Generally found to be stable. clearsynth.comdaicelpharmastandards.com |

Advanced Analytical Characterization and Quantification of Isavuconazole Impurity 24

Chromatographic Separation Techniques for Impurity Isolation and Quantification

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, providing the high resolving power necessary to separate complex mixtures. For Isavuconazole (B1672201) and its related substances, a variety of liquid and gas chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Isavuconazole impurities. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. jetir.org The development of a stability-indicating HPLC method is crucial for separating Impurity 24 from the active pharmaceutical ingredient (API) and other potential degradants.

A typical RP-HPLC method for Isavuconazole analysis involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. jetir.org Detection is often performed using an ultraviolet (UV) detector, with wavelengths around 255 nm or 285 nm being selected based on the absorbance maxima of the compounds of interest to ensure high sensitivity. jetir.orgcardiff.ac.uk The method's specificity is demonstrated by the absence of interfering peaks at the retention times of the main components. jetir.org

Table 1: Example of HPLC Chromatographic Conditions for Isavuconazole Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Symmetry C18 | researchgate.net |

| Mobile Phase | 0.01N Potassium Dihydrogen Phosphate (B84403) : Acetonitrile (57.4:42.6% v/v) | researchgate.net |

| Flow Rate | 1.11 mL/min | researchgate.net |

| Detection Wavelength | 220 nm | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Diluent | Water : Methanol (20:80 v/v) | jetir.org |

This table represents typical conditions for azole antifungal analysis and serves as an illustrative example.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle-size columns (typically <2 µm) to achieve faster analysis times, greater resolution, and improved sensitivity. sdiarticle4.com UPLC methods are highly suitable for the quantitative determination of Isavuconazole and its impurities. sdiarticle4.comresearchgate.net

A validated UPLC-PDA (Photodiode Array) method for Isavuconazole estimation has been developed using a BEH C18 column (50 x 2.6mm, 1.7µm). sdiarticle4.com The isocratic elution with a mobile phase of phosphate buffer and methanol (40:60 v/v) allows for a very short retention time for Isavuconazole (0.861 minutes), demonstrating the high throughput of the technique. sdiarticle4.com Such methods are validated according to International Conference on Harmonization (ICH) guidelines and are proven to be stable in forced degradation studies. sdiarticle4.com The high sensitivity of UPLC is reflected in low limits of detection (LOD) and quantification (LOQ), making it ideal for trace impurity analysis. sdiarticle4.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of Isavuconazole drug substance manufacturing, GC is primarily applied to the determination of residual solvents. europa.eu These solvents are used during synthesis and purification, and their levels in the final product must be controlled and kept below established safety limits. Isavuconazole Impurity 24, being a complex, high molecular weight, and likely non-volatile molecule, would not typically be analyzed by GC. clearsynth.comaxios-research.com Its analysis falls squarely within the domain of liquid chromatography.

To perform a full structural elucidation of an unknown or uncharacterized impurity like Impurity 24, it must first be isolated from the bulk drug substance in a pure form. Preparative liquid chromatography is the method of choice for this purpose. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities, with the goal of collecting fractions of the purified compound. nih.gov

The process involves injecting a concentrated solution of the drug containing the impurity onto the preparative LC system. nih.gov Fractions are collected as they elute from the column, and those containing the target impurity are combined. nih.gov The isolated compound can then be subjected to a suite of spectroscopic analyses, such as NMR and mass spectrometry, to determine its definitive structure. nih.govqcsrm.com Advanced techniques like automated semi-preparative gradient recycling liquid chromatography can be employed to obtain milligram quantities of a purified impurity, which is sufficient for comprehensive characterization. chromatographyonline.com

The development and validation of an analytical method are critical to ensure its reliability for quantifying impurities. This compound is itself used as a reference standard to support these activities. clearsynth.comaxios-research.com A pure sample of the impurity is used to build calibration curves and verify the performance of testing procedures designed to assess the purity of Isavuconazole.

Method development focuses on optimizing chromatographic conditions to achieve a robust separation between the API, Impurity 24, and all other known and unknown impurities. qcsrm.comzodiaclifesciences.com This may involve screening different columns, mobile phase compositions, and pH to achieve the desired selectivity and resolution. zodiaclifesciences.com

Once developed, the method is validated according to ICH guidelines, which involves assessing a range of parameters to prove its suitability for the intended purpose. jetir.orgsdiarticle4.com

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. jetir.org

Linearity: Demonstrating a direct proportional relationship between analyte concentration and the method's response over a specified range. sdiarticle4.com

Accuracy: The closeness of test results to the true value, often assessed by recovery studies. sdiarticle4.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jetir.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sdiarticle4.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sdiarticle4.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jetir.org

Table 2: Example of UPLC Method Validation Data for Isavuconazole

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 1-25 µg/mL | sdiarticle4.com |

| Correlation Coefficient (r²) | 0.999 | sdiarticle4.com |

| Limit of Detection (LOD) | 0.025 µg/mL | sdiarticle4.com |

| Limit of Quantification (LOQ) | 0.50 µg/mL | sdiarticle4.com |

| Accuracy (% Recovery) | 100.18% | sdiarticle4.com |

This table is based on a validated method for the API Isavuconazole and illustrates the performance metrics targeted during validation for related substances like Impurity 24.

Spectroscopic Techniques for Structural Elucidation

Following isolation by preparative chromatography, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. A combination of methods is typically used to piece together the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the impurity and to gain clues about its structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI)-MS can provide an accurate mass measurement, allowing for the determination of the molecular formula. nih.gov Tandem MS (MS/MS) experiments involve selecting the parent ion and subjecting it to fragmentation, with the resulting pattern providing valuable structural information. nih.gov For one thermal degradation impurity of Isavuconazole, a signal at m/z 376 was observed in the negative ion mode of mass spectrometry. qcsrm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structural formula of an organic molecule. A suite of NMR experiments, including ¹H (proton), ¹³C (carbon), and ¹⁹F (fluorine) NMR, are used to map out the carbon-hydrogen framework and identify the connectivity of atoms. europa.eu By analyzing chemical shifts, coupling constants, and through-space correlations, the exact structure of Impurity 24 can be confirmed.

Ultraviolet (UV) Spectroscopy: UV-Visible spectroscopy is used both as a detection method in HPLC/UPLC and as a preliminary characterization tool. qcsrm.com The UV absorption spectrum of an impurity can be compared to that of the parent drug to see if the core chromophore (the light-absorbing part of the molecule) is intact. qcsrm.com

Table 3: Application of Spectroscopic Techniques for Impurity Elucidation

| Technique | Application | Source |

|---|---|---|

| Mass Spectrometry (MS/MS) | Determines molecular weight and elemental composition; provides structural clues from fragmentation patterns. | nih.govqcsrm.com |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides definitive structural confirmation by mapping atomic connectivity and chemical environment. | europa.euqcsrm.com |

| UV Spectroscopy | Used for detection in chromatography and provides information on the molecular chromophore. | cardiff.ac.ukqcsrm.com |

| X-Ray Crystallography | Provides the absolute, three-dimensional structure of a molecule if a suitable single crystal can be grown. | europa.eu |

Through the combined application of these advanced chromatographic and spectroscopic methods, this compound can be effectively isolated, quantified, and structurally characterized, ensuring the quality and safety of the Isavuconazole drug product.

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| Isavuconazole | Active Pharmaceutical Ingredient |

| This compound | Subject of the article |

| Isavuconazonium (B1236616) sulfate (B86663) | Prodrug of Isavuconazole |

| BAL107767 | Known impurity used as a reference |

| Methanol | Organic solvent for mobile phase |

| Acetonitrile | Organic solvent for mobile phase |

| Potassium Dihydrogen Phosphate | Buffer component for mobile phase |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS)

The identification and quantification of impurities in Isavuconazole, such as Impurity 24, heavily rely on the coupling of chromatographic separation with mass spectrometric detection. daicelpharmastandards.com Liquid Chromatography-Mass Spectrometry (LC-MS) is the principal technique employed, as it is highly suitable for the analysis of non-volatile and thermally sensitive molecules like Isavuconazole and its related substances. The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, enabling the detection and quantification of impurities at trace levels, often in the parts-per-billion (ppb) range. researchgate.net

Methodologies such as Liquid Chromatography-Electron Spray Ionization-Quadrupole-Time of Flight Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) are powerful tools used to characterize process impurities and degradation products of isavuconazonium sulfate, the prodrug of Isavuconazole. researchgate.netresearchgate.net These advanced methods are essential for building a comprehensive impurity profile and ensuring the quality of the active pharmaceutical ingredient (API). daicelpharmastandards.com The general analytical workflow involves using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) for separation, followed by MS for detection and molecular weight determination, and further structural analysis using techniques like NMR. qcsrm.com

Table 1: Application of Hyphenated Mass Spectrometry Techniques in Impurity Analysis

| Technique | Application | Reference |

|---|---|---|

| LC-MS | Separation and initial identification of impurities; determination of molecular weight. | |

| LC-MS/MS | High-sensitivity quantification and structural elucidation through fragmentation analysis. | researchgate.netnih.gov |

| LC-HRMS (e.g., QTOF) | Accurate mass measurement for determining elemental composition. | researchgate.netresearchgate.net |

| GC-MS | Analysis of volatile or semi-volatile impurities (less common for this compound type). | |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of unknown pharmaceutical impurities. It provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. researchgate.net For this compound, HRMS analysis is used to confirm its molecular formula, C₂₂H₁₇F₂N₅OS. This precise mass data is a critical first step that distinguishes the impurity from other potential substances with the same nominal mass, providing a high degree of confidence in its identity before further spectroscopic analysis is undertaken. researchgate.net

Table 2: Elemental Composition Data for this compound

| Compound Name | Molecular Formula | Calculated Molecular Weight | Reference |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is indispensable for obtaining detailed structural information about an impurity. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This fragmentation pattern serves as a structural fingerprint, helping to identify the different building blocks of the molecule and how they are connected.

While specific fragmentation pathways for this compound are not publicly detailed, the methodology is well-established. For the parent drug, Isavuconazole, characteristic precursor-to-product ion transitions have been identified, such as m/z 438.1 → 214.9 and m/z 438.1 → 368.9. nih.gov A similar analysis for Impurity 24 would involve selecting its protonated molecule ([M+H]⁺) as the precursor and analyzing the resulting fragments to confirm its structure, particularly the connectivity of the thiazolyl-benzonitrile moiety and the difluorophenyl-triazolyl-butanol core. researchgate.netnih.gov This analysis is crucial for differentiating it from other isomers or related impurities.

Table 3: Illustrative MS/MS Fragmentation Data for the Parent Compound Isavuconazole

| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Reference |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic compounds, including pharmaceutical impurities. qcsrm.com A complete set of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides conclusive evidence of a molecule's precise structure. researchgate.net For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify all unique carbon atoms in the molecule. daicelpharmastandards.com

To assemble the final structure, 2D NMR experiments are employed to establish atomic connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be used to piece together the molecular puzzle, confirming the IUPAC name of Impurity 24 as 4-[2-[(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. This comprehensive analysis is often included in the Certificate of Analysis for impurity reference standards. daicelpharmastandards.com

Table 4: Role of NMR Techniques in Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information on proton environments, chemical shifts, and spin-spin coupling. |

| ¹³C NMR | Shows all unique carbon atoms in the molecular skeleton. |

| 2D COSY | Reveals proton-proton (H-H) correlations through bonds. |

| 2D HSQC | Correlates protons directly to their attached carbons (C-H). |

| 2D HMBC | Shows correlations between protons and carbons over two to three bonds, establishing long-range connectivity. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information. IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. daicelpharmastandards.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups, such as the hydroxyl (-OH) group, the nitrile (-C≡N) group, C-F bonds, and vibrations from the aromatic and heterocyclic rings.

UV-Vis spectroscopy provides information on the electronic transitions within conjugated systems. qcsrm.com The parent drug, Isavuconazole, shows an intensive absorption band with a maximum at 274 nm, corresponding to π-π* transitions in its aromatic portions. nih.gov Given the structural similarity, this compound is expected to have a comparable UV-Vis spectrum, which can be used as a tool for detection and quantification in HPLC analysis with a UV detector.

Table 5: Key Functional Groups of this compound and Their Expected IR Absorption Regions

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3500-3200 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Nitrile (-C≡N) | C≡N stretch | 2260-2220 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Carbon-Fluorine (C-F) | C-F stretch | 1250-1000 |

Application of Chemometrics and Data Analysis in Impurity Profiling

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. In the context of pharmaceutical analysis, chemometrics is applied to large datasets generated from techniques like HPLC and LC-MS to monitor and control impurity profiles. For this compound, chemometric tools can be used to analyze chromatographic data from multiple manufacturing batches to identify trends, correlations, and potential deviations in the impurity level.

A fundamental application of data analysis in this area is the development and validation of quantitative testing procedures. This involves constructing calibration curves using a pure reference standard of this compound to establish a linear relationship between the analytical signal (e.g., peak area) and concentration. Statistical analysis is then used to determine key validation parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ), ensuring the method is reliable for its intended purpose of controlling the impurity within specified limits. researchgate.netresearchgate.net

Table 6: Applications of Data Analysis in Impurity Profiling

| Application | Description |

|---|---|

| Quantitative Analysis | Building calibration curves with reference standards to determine the exact amount of an impurity. |

| Method Validation | Statistical evaluation of analytical methods for linearity, accuracy, precision, LOD, and LOQ. |

| Process Monitoring | Trend analysis of impurity levels across different manufacturing batches to ensure process consistency. |

| Pattern Recognition | Identifying correlations between process parameters and impurity formation. |

Table of Compound Names

| Name | Type |

| Isavuconazole | Active Pharmaceutical Ingredient |

| Isavuconazonium Sulfate | Prodrug |

| This compound | Impurity |

| 4-[2-[(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | IUPAC Name for Impurity 24 |

Strategies for Control and Mitigation of Isavuconazole Impurity 24

Process Optimization for Impurity Reduction

Effective control of Isavuconazole (B1672201) Impurity 24 begins with a deep understanding of its formation pathways and the implementation of a robust process optimization strategy. This involves a multi-faceted approach, from the initial synthetic design to the final purification steps.

Modification of Synthetic Routes to Minimize Impurity Formation

The synthetic pathway to isavuconazole can be engineered to reduce the likelihood of Impurity 24 formation. While specific proprietary details of synthetic routes are often closely guarded, general principles of organic synthesis can be applied. For instance, one approach involves the condensation of 1-(2,5-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone as a starting material, followed by sulfurylation and splitting steps. This route is noted for its relatively short synthesis, the commercial availability and affordability of starting materials, high yields, simple operation, mild reaction conditions, and controlled product quality, all of which can contribute to minimizing impurity generation.

Another synthetic strategy utilizes 1-bromo-2,5-difluorobenzene, which undergoes a Grignard reaction, followed by epoxidation, nucleophilic substitution, deprotection, and intramolecular ring closure. A key step in a different synthetic route involves the reaction of a compound with trimethylcyanosilane (TMSCN) to introduce a cyano group. The careful selection of reagents, catalysts, and reaction conditions in these and other synthetic approaches is crucial to steer the reaction towards the desired product and away from the formation of byproducts like Impurity 24.

Refinement of Purification Techniques

Even with an optimized synthetic route, the presence of impurities is often unavoidable. Therefore, effective purification techniques are essential to reduce Impurity 24 to acceptable levels. Common methods employed in the pharmaceutical industry include recrystallization and chromatography.

Recrystallization is a widely used technique for purifying solid compounds. For isavuconazole and its intermediates, various solvent systems can be utilized for recrystallization to enhance purity. For example, a crude solid of an isavuconazole intermediate can be dissolved in isopropanol (B130326) by heating to reflux, followed by controlled cooling to induce crystallization, yielding a product with high purity. google.com In another instance, methyl tert-butyl ether is used as the recrystallization solvent. google.com A combination of ethanol (B145695) and n-heptane has also been described for the purification of an oily intermediate, resulting in a high-purity solid. google.com

Column chromatography is another powerful purification method, although for large-scale production, it is often desirable to have a process that does not require it. google.com However, for achieving very high purity or for isolating specific compounds, chromatographic techniques are invaluable.

The selection of the appropriate purification method and the optimization of its parameters, such as solvent choice, temperature, and crystallization time, are critical for the effective removal of Isavuconazole Impurity 24.

Control of Raw Materials and Intermediates

The quality of the final drug substance is intrinsically linked to the quality of its starting materials and intermediates. Ensuring the high purity of these materials is a fundamental strategy for minimizing the levels of this compound. Rigorous quality control of all incoming raw materials and in-process intermediates is therefore essential.

This control involves setting stringent specifications for each material, including identity, purity, and the limits of known and unknown impurities. Analytical testing of each batch of raw material and intermediate ensures that they meet the required standards before being used in the subsequent synthetic steps. This proactive approach prevents the introduction of impurities that could either be carried through the process or participate in side reactions to form new impurities like Impurity 24.

Furthermore, controlling reaction conditions such as temperature, pH, and reaction time can also play a significant role in minimizing the formation of this impurity. For instance, some reactions for synthesizing isavuconazole intermediates are conducted under nitrogen protection and at controlled temperatures to prevent side reactions. google.com

Stability-Indicating Methods for Monitoring Impurity 24

To ensure the ongoing quality and stability of isavuconazole, it is crucial to have analytical methods that can accurately detect and quantify Impurity 24, even in the presence of the active pharmaceutical ingredient (API) and other potential degradation products.

Development of Specific Analytical Methods to Detect Impurity 24

The development of specific and sensitive analytical methods is a cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of isavuconazole and its impurities. HPLC methods can be developed and validated to be "stability-indicating," meaning they can separate the drug substance from its degradation products and impurities, allowing for an accurate assessment of the drug's stability over time.

For this compound, a reference standard is essential for method development and validation. clearsynth.comaxios-research.com This standard is used to determine the retention time and response factor of the impurity, enabling its accurate identification and quantification in samples of the drug substance. The development of such methods often involves screening different HPLC columns, mobile phases, and detection wavelengths to achieve the desired separation and sensitivity.

Recent research has focused on the development of various HPLC methods for isavuconazole, including those coupled with UV detection. cardiff.ac.uk While some advanced techniques like ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) detection offer high sensitivity and specificity, the development of robust HPLC-UV methods is also important as they utilize more commonly available equipment in clinical and quality control laboratories. ijtinnovation.com

Establishment of Robust Analytical Procedures for Routine Monitoring

Once a specific analytical method has been developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and provides evidence that the method is accurate, precise, specific, linear, and robust. clearsynth.com For this compound, this means the validated method can be reliably used for routine quality control (QC) testing of isavuconazole drug substance and drug product. clearsynth.com

Robust analytical procedures for routine monitoring are critical for several reasons:

Batch Release Testing: To ensure that each manufactured batch of isavuconazole meets the predefined quality specifications for Impurity 24.

Stability Studies: To monitor the level of Impurity 24 over time under various storage conditions (e.g., temperature, humidity) to establish the shelf-life of the drug product.

Process Monitoring: To track the level of the impurity at different stages of the manufacturing process, allowing for early detection of any process deviations.

The establishment of these procedures involves documenting the method in detail, training analysts, and implementing a system for ongoing method performance monitoring.

Formulation Development Considerations for Impurity Control

While this compound is primarily a process-related impurity, formulation development plays a crucial role in ensuring that the impurity profile of the drug product remains stable throughout its shelf life. The main focus of formulation development in this context is to prevent the degradation of the API, which could potentially lead to the formation of new impurities, and to ensure that the existing impurity profile, including Impurity 24, does not change significantly.

Impact of Excipient Selection on Impurity Profile

A thorough excipient compatibility study is a fundamental step in formulation development. This involves testing the API in binary mixtures with various excipients under stressed conditions (e.g., elevated temperature and humidity) to identify any potential interactions. The formation of any new degradation products or an increase in existing impurities would be carefully monitored.

For Isavuconazole, which is available in both oral and intravenous formulations, the choice of excipients will differ significantly. The intravenous formulation of isavuconazonium (B1236616) sulfate (B86663) (the prodrug of Isavuconazole) is notable for being free of cyclodextrins, which are sometimes used to solubilize other azole antifungals but can have their own safety considerations. nih.gov This highlights a deliberate excipient selection strategy to enhance the safety profile of the drug product.

The potential for excipients to contain reactive impurities that can degrade the API is a significant concern. For example, aldehydes, peroxides, or trace metals in excipients can initiate or catalyze degradation reactions. Therefore, sourcing high-purity excipients and setting appropriate specifications for their impurity levels is an important control strategy.

While direct conversion of the (2R, 3R)-isomer of Isavuconazole to the (1S, 2R)-isomer (Impurity 24) due to excipient interaction is unlikely, an excipient could potentially affect the solubility and local pH of the formulation. These factors can, in turn, influence the stability of both the API and the impurity. For instance, if an excipient creates a microenvironment that is less stable for the API than for the impurity, it could theoretically lead to a relative increase in the impurity over time due to the degradation of the API. However, this is speculative without specific experimental data for Isavuconazole and Impurity 24.

Table 2: Key Considerations for Excipient Selection to Control Impurity Profile

| Consideration | Rationale | Research Findings/Principles |

| Excipient Compatibility Studies | To identify potential chemical interactions between the API and excipients that could lead to degradation. | A fundamental step in pre-formulation studies to ensure the stability of the drug product. |

| Purity of Excipients | To prevent the introduction of reactive impurities (e.g., aldehydes, peroxids) that can degrade the API. | Sourcing high-purity excipients and establishing strict specifications is a key control strategy. |

| pH and Microenvironment | To maintain a pH at which the API is most stable and to avoid creating a microenvironment that could promote degradation. | The stability of many drugs is pH-dependent. |

| Hygroscopicity | To select excipients with low hygroscopicity to minimize the amount of water in the formulation, as water can facilitate degradation reactions. | Water can act as a reactant in hydrolysis and can also increase the mobility of reactants. |

| Solid-State Interactions | To understand and control potential solid-state interactions between the API and excipients that could affect stability. | Techniques such as DSC and XRD can be used to study solid-state interactions. |

Regulatory Science and Compliance for Isavuconazole Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a set of guidelines that are widely adopted by regulatory authorities globally. gmpinsiders.com These guidelines provide a scientific and risk-based approach to the control of impurities in new drug substances and products. gmpinsiders.combiotech-spain.com

ICH Q3A: Impurities in New Drug Substances

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis that have not been previously registered in a region. europa.eugmp-compliance.org It establishes a framework for the identification, reporting, and qualification of impurities based on defined thresholds. biotech-spain.comich.org

The guideline classifies impurities into organic, inorganic, and residual solvents. ich.orgjpionline.org For organic impurities, the guideline sets thresholds for reporting, identification, and qualification. biotech-spain.com The identification threshold is the level above which an impurity must be structurally characterized. ich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org

Key Thresholds in ICH Q3A(R2):

| Threshold Type | Maximum Daily Dose ≤ 2g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

Data sourced from ICH Q3A(R2) guidelines. ich.org

For a specific compound like Isavuconazole (B1672201) Impurity 24, manufacturers must ensure that its levels in the drug substance are controlled within these thresholds. If the level of Impurity 24 exceeds the identification threshold, its chemical structure must be determined. ich.org If it surpasses the qualification threshold, its safety must be established through appropriate studies. ich.org The application for marketing authorization must include documented evidence that the analytical procedures used to detect and quantify impurities are validated and suitable for their intended purpose. ich.org

ICH Q3B: Impurities in New Drug Products

Complementing ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities in new drug products. gmp-compliance.orgeuropa.eu It addresses degradation products that may form during the manufacturing process or upon storage of the drug product. europa.eu This includes reaction products of the drug substance with excipients or the immediate container closure system. europa.eu

Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products in the final drug product. europa.eupremier-research.com The control of degradation products is crucial for maintaining the safety and stability of the final medicinal product. gmpinsiders.com

Key Thresholds for Degradation Products in ICH Q3B(R2):

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI (whichever is lower) | 0.5% or 1 mg TDI (whichever is lower) |

| > 1 g | 0.05% | 0.5% | 0.5% |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guidelines. europa.eu

For Isavuconazole drug products, any degradation leading to the formation of Impurity 24 must be monitored and controlled according to these thresholds. The analytical procedures for detecting and quantifying degradation products must be specific and validated. europa.eu

ICH M7: Assessment and Control of Genotoxic Impurities

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu This guideline is crucial for impurities that have the potential to damage DNA, which can lead to cancer. ich.org

ICH M7 provides a framework for:

Hazard Assessment: Identifying impurities with mutagenic potential through computational (in silico) and/or experimental (in vitro) methods. premier-research.comtoxhub-consulting.com

Risk Characterization: Establishing acceptable intakes for mutagenic impurities, often using the concept of the Threshold of Toxicological Concern (TTC). premier-research.comgmp-compliance.org The TTC for a mutagenic impurity is generally 1.5 µ g/day for lifetime exposure. ich.org

Control Strategies: Implementing appropriate controls to limit the levels of mutagenic impurities in the final drug substance and product. ich.org

If Isavuconazole Impurity 24 is identified as a potential or actual mutagenic impurity, it must be assessed and controlled according to the principles outlined in ICH M7. ich.org This would involve a thorough evaluation of its mutagenic potential and the establishment of a stringent control strategy to ensure patient safety. In the assessment of Isavuconazole, some impurities have been evaluated for their genotoxic potential using these guidelines. europa.eu

Pharmacopoeial Standards and Requirements (e.g., USP, EP)

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide legally recognized standards for the quality of medicines. labmanager.com These standards include monographs for specific drug substances and products, which detail the tests, procedures, and acceptance criteria for identity, strength, quality, and purity. labmanager.comnih.gov

For Isavuconazole and its impurities, the relevant USP and EP monographs, if available, would specify the analytical methods and acceptable limits for impurities, including Impurity 24. labmanager.com These pharmacopoeial standards are essential for ensuring the consistency and quality of the drug product across different manufacturers and regions. labmanager.com The USP provides reference standards for many impurities to be used in these analytical procedures. usp.org The harmonization of standards between pharmacopoeias, such as the adoption of ICH Q3D for elemental impurities by the USP and EP, facilitates global regulatory compliance. gmpinsiders.comsigmaaldrich.com

Regulatory Expectations for Impurity Control Strategies and Documentation

Regulatory agencies expect pharmaceutical manufacturers to have a robust impurity control strategy in place throughout the lifecycle of a drug product. This strategy should be based on a thorough understanding of the manufacturing process and potential degradation pathways. europa.eu

Key elements of an effective impurity control strategy include:

Process Understanding and Control: Identifying the potential sources of impurities, including starting materials, intermediates, reagents, and degradation. gmpinsiders.comjpionline.org

Analytical Method Development and Validation: Using validated, specific, and sensitive analytical methods to detect and quantify impurities. ich.org

Specification Setting: Establishing appropriate acceptance criteria for impurities in the drug substance and drug product based on ICH guidelines, pharmacopoeial standards, and safety data. gmpinsiders.comich.org

Stability Studies: Monitoring the impurity profile of the drug substance and product over time under various storage conditions to identify and control degradation products. ich.org

Comprehensive Documentation: Providing detailed documentation in regulatory submissions that justifies the impurity control strategy, including the identification, qualification, and control of all impurities above the reporting thresholds. ich.orgeuropa.eu

For this compound, the regulatory submission would need to include data demonstrating that it is adequately controlled. This includes its origin, how it is controlled by the manufacturing process, and the rationale for its proposed acceptance criterion. ich.org

Qualification of Impurities in a Research Context

The qualification of impurities is a critical process in pharmaceutical research and development, aimed at acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. kobia.kr For a new drug substance like Isavuconazole, the qualification of its impurities is governed by internationally harmonized guidelines, primarily the ICH Q3A (Impurities in New Drug Substances) guideline. europa.eufda.gov The fundamental principle is that an impurity is considered qualified if its level in a new drug substance has been adequately tested in safety and/or clinical studies. fda.gov Impurities that are also significant metabolites in animal or human studies are generally considered qualified. kobia.krfda.gov

In a research context, analytical results are provided for all batches of a new drug substance used in clinical, safety, and stability testing. fda.gov These results are compared against established thresholds to determine the necessary course of action—reporting, identification, or qualification. biotech-spain.com The process ensures that by the time a drug reaches the market, its impurity profile is well-understood and controlled within safe limits. jpionline.org The qualification threshold is the level above which an impurity must be justified from a safety perspective. biotech-spain.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework with specific thresholds for managing impurities. biotech-spain.com These thresholds are based on the maximum daily dose of the drug and dictate when an impurity needs to be reported, identified, and qualified. kobia.kr

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances kobia.krbiotech-spain.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Detailed Research Findings

Research on Isavuconazole, a broad-spectrum triazole antifungal agent, involves the comprehensive study of its potential impurities, including process-related impurities and degradation products. researchgate.net this compound is one such compound studied in the context of Isavuconazole's development.

Compound Profile: this compound

This compound is an organic impurity associated with the active pharmaceutical ingredient (API) Isavuconazole. Its chemical structure and properties have been characterized to support analytical development and control strategies during drug manufacturing.

Table 2: Chemical and Physical Properties of this compound

| Property | Data |

|---|---|

| CAS Number | 1176988-44-5 |

| Molecular Formula | C22H17F2N5OS |

| Molecular Weight | 437.47 g/mol |

| IUPAC Name | 4-[2-[(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-benzonitrile |

| Boiling Point | 678.0 ± 65.0 °C at 760 mmHg |

| Density | 1.38 ± 0.1 g/cm³ |

| pKa | 11.42 ± 0.29 at 25°C |

| Appearance | White to off-white powder solid qcsrm.com |

In a research setting, pure reference standards of this compound are utilized for several key purposes. axios-research.com These include the development and validation of analytical methods to determine the purity of Isavuconazole. For instance, a pure sample of the impurity is used to build calibration curves for accurate quantification.

Furthermore, this compound has been employed as a starting material or synthetic precursor in the design of new derivatives and analogs, aiming to explore compounds with potentially improved properties. The synthesis of this compound itself has been described as a three-step process involving cyclocondensation, substitution, and acidic hydrolysis.

Control over the formation of this impurity during manufacturing is a key research focus. Studies suggest that ensuring the high purity of starting materials and intermediates, as well as controlling reaction conditions such as temperature and pH, can minimize the formation of this compound. The compound is noted to be relatively stable under most synthetic conditions but is susceptible to degradation at high temperatures and in alkaline environments. qcsrm.com For long-term storage, temperatures between -20 to -50°C are recommended to maintain its stability.

Analytical methods such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for the analysis of Isavuconazole and its impurities. While specific validation data for methods detecting Impurity 24 is not publicly detailed, the general approach involves developing methods capable of separating the main component from all potential impurities, including degradation products. researchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name | Role/Context |

|---|---|

| Isavuconazole | Active Pharmaceutical Ingredient (API) |

| Isavuconazonium (B1236616) sulfate (B86663) | Prodrug of Isavuconazole |

| This compound | Subject of this article; a process-related impurity |

| BAL30145 | An impurity of Isavuconazole qualified in toxicity studies europa.eu |

| BAL31265 | An impurity of Isavuconazole qualified in toxicity studies europa.eu |

| BAL4815 | An impurity of Isavuconazole qualified in toxicity studies europa.eu |

| BAL16173 | A starting material for Isavuconazole synthesis europa.eu |

| BAL17702 | A starting material for Isavuconazole synthesis europa.eu |

| BAL19715 | An impurity of Isavuconazole europa.eu |

| BAL31264 | An impurity of Isavuconazole europa.eu |

| Diisopropylurea | An impurity found in the drug substance europa.eu |

| 2-Butenal | An impurity found in the drug substance europa.eu |

Q & A

Q. What analytical techniques are recommended for structural elucidation of Isavuconazole Impurity 24?

Impurity 24’s stereochemical configuration (2S,3S) and structural features (e.g., thiazole and triazole moieties) necessitate advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its stereochemistry and molecular connectivity. For example, 2D-NMR (COSY, HSQC, HMBC) can resolve spatial arrangements, while HRMS validates the molecular formula (C₂₂H₁₇F₂N₅OS, MW: 437.47) .

Q. How can this compound be differentiated from structurally similar impurities (e.g., Impurity 22)?

Impurity 24 and Impurity 22 differ in stereochemistry at the hydroxyl-bearing carbon (3S vs. 3R). Chromatographic separation using chiral stationary phases (e.g., polysaccharide-based columns) or hyphenated techniques like LC-MS/MS with optimized mobile phases (e.g., ammonium formate buffer with acetonitrile gradients) can resolve these isomers. Relative retention times and mass fragmentation patterns should be cross-validated against reference standards .

Q. What are the key regulatory considerations for quantifying this compound in drug substances?

Per FDA and ICH Q3A guidelines, impurities ≥0.10% in drug substances must be identified, qualified, and reported. For Impurity 24, method validation must include specificity (no co-elution with other peaks), linearity (R² ≥0.99 across 50–150% of the specification limit), and accuracy (recovery 90–110%). Stability-indicating assays under stressed conditions (heat, light, pH extremes) are mandatory .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate this compound under varying pH conditions?

Stability studies should simulate physiological and storage conditions. For example:

- Experimental Design : Prepare solutions at pH 1.2 (gastric), 4.5 (lysosomal), and 7.4 (plasma). Monitor degradation kinetics at 25°C/60% RH and 40°C/75% RH over 24–72 hours.

- Analysis : Use UPLC-PDA to track impurity levels. Impurities like 24 may degrade in acidic conditions (pH ≤3), forming secondary degradants (e.g., via triazole ring cleavage). Quantify degradation products using validated LC-MS/MS methods .

Q. What methodological challenges arise when validating impurity-specific assays for this compound in biological matrices (e.g., plasma)?

Challenges include matrix interference (e.g., plasma proteins), low impurity concentrations (ng/mL), and ionization suppression in LC-MS/MS. Solutions:

- Sample Preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).

- Detection : Use tandem mass spectrometry with MRM transitions specific to Impurity 24 (e.g., m/z 438.1 → 224.1).

- Validation : Assess matrix effects (≤15% CV) and lower limit of quantification (LLOQ ≤1 ng/mL) .

Q. How can researchers resolve contradictions in pharmacokinetic data regarding this compound’s impact on efficacy?

Discrepancies in brain tissue penetration (e.g., low abscess fluid levels vs. high inflammatory tissue concentrations) require:

- In Vivo/In Vitro Correlation : Use microdialysis in animal models to measure free drug concentrations in brain extracellular fluid.

- Mechanistic Studies : Evaluate Impurity 24’s binding affinity to plasma proteins (e.g., equilibrium dialysis) and P-glycoprotein efflux ratios (Caco-2 assays) to assess bioavailability .

Q. What strategies are recommended for synthesizing and characterizing this compound as a reference standard?

- Synthesis : Optimize stereoselective routes (e.g., Sharpless asymmetric dihydroxylation) to achieve the 2S,3S configuration.

- Purification : Use preparative HPLC with chiral columns (≥99.5% purity).

- Characterization : Confirm identity via FT-IR (functional groups), XRPD (crystallinity), and thermal analysis (TGA/DSC). Stability data under controlled humidity (30–65% RH) must be included .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.